molecular formula C10H11N B073216 N-benzylprop-2-yn-1-amine CAS No. 1197-51-9

N-benzylprop-2-yn-1-amine

Cat. No. B073216
CAS RN: 1197-51-9
M. Wt: 145.2 g/mol
InChI Key: LDYBFSGEBHSTOQ-UHFFFAOYSA-N
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Description

“N-Benzylprop-2-yn-1-amine”, also known as “N-propargylbenzylamine”, belongs to the class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethtylamine moiety, which consists of a phenyl group substituted by methanamine .


Synthesis Analysis

The synthesis of “N-benzylprop-2-yn-1-amine” has been studied in various contexts. For instance, it has been used as a model substrate in the study of optimal reaction conditions . In one study, it was used in the synthesis of nitrogen-rich porous organic polymers through the copper (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction .


Molecular Structure Analysis

“N-Benzylprop-2-yn-1-amine” has a molecular weight of 145.2 . Its linear formula is C10H11N . The InChI code for this compound is 1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 .


Chemical Reactions Analysis

“N-Benzylprop-2-yn-1-amine” has been used in various chemical reactions. For example, it has been used in high-value conversion reactions of CO2 with propargylic amines and terminal alkynes under mild reaction conditions . The carboxylative cyclization transformation of propargylic amine into 2-oxazolidinone and the carboxylation transformation of terminal alkynes into phenylpropiolic acid had the highest TOF values of 1125.1 and 90.9 h−1, respectively .


Physical And Chemical Properties Analysis

“N-Benzylprop-2-yn-1-amine” is a liquid at room temperature . It should be stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Porous Organic Polymers

N-benzylprop-2-yn-1-amine has been used in the synthesis of nitrogen-rich porous organic polymers (NPOPs). These NPOPs have been functionalized with covalent triazine and triazole N-heterocycles through the copper (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction .

CO2 Conversion

The NPOPs synthesized using N-benzylprop-2-yn-1-amine have shown excellent CO2 affinities with a CO2 adsorption capacity of 84.0 mg g−1 and 63.7 mg g−1, respectively, at 273 K and 0.1 MPa . They have been used for high-value conversion reactions of CO2 with propargylic amines and terminal alkynes under mild reaction conditions .

Synthesis of 2-Oxazolidinone

N-benzylprop-2-yn-1-amine has been used as a model substrate to study optimal reaction conditions for the synthesis of 2-oxazolidinone . The yield of 2-oxazolidinone was 97.0% for Ag@NPOP-1 with a TOF value of 1125.1 h−1 .

Synthesis of 1,2,3-Triazole Hybrids

N-benzylprop-2-yn-1-amine has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality . These hybrids have been synthesized by adding aqueous sodium azide to a stirred solution of benzyl 2-bromoacetates .

Pharmaceutical Research

N-benzylprop-2-yn-1-amine is available for sale for scientific research in the pharmaceutical field . It is used in the synthesis of various compounds, including Terbinafine Related Compounds B, C, and D, and Selegiline Related Compound D .

Synthesis of Amino-PEG4-Alkyne

N-benzylprop-2-yn-1-amine has been used in the synthesis of Amino-PEG4-alkyne . This compound has applications in the field of bioconjugation, particularly in the area of drug delivery .

Safety And Hazards

“N-Benzylprop-2-yn-1-amine” is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) for this compound provides more detailed safety information .

properties

IUPAC Name

N-benzylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYBFSGEBHSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152552
Record name N-Propargylbenzylamine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylprop-2-yn-1-amine

CAS RN

1197-51-9
Record name N-2-Propyn-1-ylbenzenemethanamine
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Record name Benzylprop-1-yn-3-ylamine
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